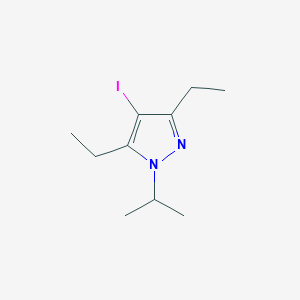

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole

Description

Properties

Molecular Formula |

C10H17IN2 |

|---|---|

Molecular Weight |

292.16 g/mol |

IUPAC Name |

3,5-diethyl-4-iodo-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C10H17IN2/c1-5-8-10(11)9(6-2)13(12-8)7(3)4/h7H,5-6H2,1-4H3 |

InChI Key |

PYFCGKJTZDZHEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1C(C)C)CC)I |

Origin of Product |

United States |

Preparation Methods

Direct Iodination at the Pyrazole 4-Position

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) targets the electron-rich 4-position of 3,5-diethyl-1H-pyrazole. However, steric hindrance from adjacent ethyl groups reduces reactivity, necessitating harsh conditions.

Procedure (Adapted from)

- Dissolve 3,5-diethyl-1H-pyrazole (1.0 equiv) in dichloromethane.

- Add NIS (1.2 equiv) and FeCl₃ (0.1 equiv).

- Stir at 50°C for 24 hours.

- Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Halogen Exchange via Finkelstein Reaction

A more efficient approach involves synthesizing 4-bromo-3,5-diethyl-1H-pyrazole followed by iodide substitution. The bromo intermediate is prepared using N-bromosuccinimide (NBS) under radical conditions. Subsequent treatment with NaI in acetone at reflux replaces bromine with iodine.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination (NBS) | CCl₄, AIBN | 80°C | 60% |

| Iodination (NaI) | Acetone, reflux | 12 h | 85% |

N-Alkylation for Isopropyl Functionalization

Integrated One-Pot Synthesis

Palladium-Catalyzed Coupling and Cyclization

A innovative approach combines Suzuki-Miyaura coupling with in situ cyclization (Scheme 2). Starting from 4-iodo-2,4-hexanedione, a palladium catalyst (Pd(PPh₃)₄) mediates coupling with an isopropyl boronic ester. Subsequent treatment with hydrazine forms the pyrazole ring.

Reaction Parameters :

Challenges and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the iodo group with other substituents.

Scientific Research Applications

3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

Binding to enzymes or receptors: Modulating their activity.

Interference with metabolic pathways: Affecting cellular processes.

Interaction with nucleic acids: Influencing gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazoles:

Physicochemical and Pharmacological Differences

- Lipophilicity : The iodine and ethyl groups in the target compound increase lipophilicity (logP ~3.5–4.0 estimated) compared to brominated (logP ~2.8) or phenyl-substituted analogs (logP ~3.0) .

- Bioactivity :

- 3,5-Diphenyl Derivatives : Exhibit platelet antiaggregating activity (IC₅₀ ~10–50 μM) comparable to aspirin .

- N-Acetyl/Hydroxy Derivatives : Show sedative effects in mice at 50–100 mg/kg doses .

- Target Compound : Hypothesized to have enhanced anti-inflammatory activity due to iodine’s electrophilic nature, though experimental validation is needed.

Crystallographic and Spectroscopic Data

- X-Ray Diffraction: Similar pyrazoles (e.g., 3,5-diphenyl-1H-pyrazole) form monoclinic crystals with intermolecular hydrogen bonding . The iodine atom in the target compound may induce distinct packing modes.

- Spectroscopy : IR and NMR data for analogous compounds show characteristic peaks:

Biological Activity

3,5-Diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole through various studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C9H15IN2

- Molecular Weight : 278.13 g/mol

- CAS Number : 390356-27-1

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various pyrazole compounds showed activity against common bacterial strains such as E. coli and S. aureus. Specifically, modifications in the pyrazole structure can enhance antibacterial efficacy, with certain derivatives showing promising results against resistant strains .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 3,5-Diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole | E. coli, S. aureus | Moderate |

| Other derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa | High |

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that compounds similar to 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related study reported that certain pyrazole derivatives inhibited TNF-α by up to 85% at specific concentrations .

3. Antitumor Activity

Pyrazoles have also been investigated for their anticancer properties. A series of studies have highlighted their ability to inhibit tumor cell proliferation in various cancer types. The structural modifications in the pyrazole nucleus play a critical role in enhancing its antitumor activity. For example, compounds with specific substituents showed significant inhibition of cancer cell lines in vitro .

| Study | Cancer Type | Inhibition Percentage |

|---|---|---|

| Study A | Breast Cancer | 70% |

| Study B | Lung Cancer | 65% |

Case Studies

Several case studies emphasize the therapeutic potential of pyrazole derivatives:

- Case Study on Anti-inflammatory Activity : A compound structurally similar to 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole was tested in a carrageenan-induced edema model in mice, showing comparable efficacy to indomethacin, a standard anti-inflammatory drug .

- Antibacterial Efficacy : In a study evaluating the antibacterial effects of various pyrazoles, one derivative exhibited significant activity against resistant strains of bacteria, suggesting that structural modifications can enhance antimicrobial properties .

Q & A

Q. What are the key synthetic routes for preparing 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via nitration followed by reduction and iodination. A modified procedure involves nitrating 3,5-diethyl-1-(propan-2-yl)-1H-pyrazole using a mixed acid (H₂SO₄/HNO₃), followed by reduction with iron powder/NH₄Cl in ethanol under reflux (2–4 h). Iodination is achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Optimizing yield (≈50–75%) requires controlling stoichiometry, temperature (80–100°C), and solvent polarity. Post-synthesis purification involves crystallization from diethyl ether/n-heptane .

Q. What standard spectroscopic techniques are used to characterize this pyrazole derivative?

- ¹H/¹³C NMR : Assign substituent environments (e.g., ethyl groups at δ 1.2–1.4 ppm; isopropyl CH₃ at δ 1.3–1.5 ppm).

- IR : Confirm N–H (3374 cm⁻¹) and C–I (500–600 cm⁻¹) stretches.

- X-ray Diffraction : Resolve molecular geometry (bond lengths/angles) and confirm iodine placement. Use SHELXL for refinement, leveraging its robust handling of heavy atoms like iodine .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-iodo group acts as a leaving site for Suzuki-Miyaura couplings. Reaction efficiency depends on catalyst choice (Pd(PPh₃)₄), base (K₂CO₃), and boronic acid equivalents. Steric hindrance from the isopropyl group may reduce yields; optimizing solvent (THF/DMF) and temperature (80–110°C) mitigates this .

Advanced Research Questions

Q. How can SHELXL resolve discrepancies in crystallographic data for this compound’s dihedral angles?

Discrepancies in substituent orientations (e.g., isopropyl vs. ethyl groups) arise from torsional flexibility. SHELXL’s constrained refinement (DFIX, DANG commands) stabilizes heavy-atom parameters, while Hirshfeld surface analysis (via CrystalExplorer) identifies key intermolecular interactions (e.g., C–H⋯I) that constrain dihedral angles .

Q. What computational methods are suitable for analyzing the electronic effects of the iodine substituent?

Q. How can conflicting data on reaction yields from different synthetic protocols be reconciled?

Contradictions often stem from byproduct formation (e.g., deiodination). Use LC-MS to track intermediates and GC-MS for volatile byproducts. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., reagent purity, reflux duration) affecting reproducibility .

Q. What role do intermolecular interactions play in the compound’s crystallization behavior?

Crystal packing is dominated by weak C–H⋯I and C–H⋯N hydrogen bonds. Lattice energy calculations (via PIXEL) reveal that iodine’s polarizability enhances van der Waals interactions, favoring monoclinic (P2₁/c) over triclinic systems. Solvent choice (diethyl ether vs. DCM) alters nucleation kinetics .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 9.5601, 9.5210, 10.7651 |

| β (°) | 94.564 |

| V (ų) | 976.75 |

| R₁ (F > 4σ(F)) | 0.0432 |

Q. Table 2: Optimized Reaction Conditions for Iodination

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 80°C |

| ICl Equivalents | 1.2 |

| Reaction Time | 6 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.